molecular formula C10H23N3 B13589030 n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine

Cat. No.: B13589030
M. Wt: 185.31 g/mol
InChI Key: NSRCVKQKPYOTNP-UHFFFAOYSA-N
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Description

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine is a tertiary amine characterized by a piperazine ring connected via an ethyl linker to an N-methylpropan-2-amine group. Its molecular formula is C₁₀H₂₂N₃, with a molecular weight of 202.3 g/mol.

Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N-methyl-N-(2-piperazin-1-ylethyl)propan-2-amine

InChI

InChI=1S/C10H23N3/c1-10(2)12(3)8-9-13-6-4-11-5-7-13/h10-11H,4-9H2,1-3H3

InChI Key

NSRCVKQKPYOTNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCN1CCNCC1

Origin of Product

United States

Preparation Methods

The synthesis of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine typically involves multi-step procedures. One common synthetic route involves the reaction of N-methylpropan-2-amine with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene, and the product is purified by extraction and distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.

Scientific Research Applications

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can modulate various physiological and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C₁₀H₂₂N₃ 202.3 Piperazine ring, ethyl linker, N-methylpropan-2-amine
2-Methyl-N-(2-piperazin-1-ylethyl)prop-2-en-1-amine C₁₀H₂₁N₃ 201.3 Piperazine, ethyl linker, prop-2-en-1-amine (allylamine)
N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine C₉H₂₀N₂ 156.27 Pyrrolidine ring replaces piperazine
Cetirizine Ethyl Ester C₂₄H₂₈ClN₃O₂ 450.0 Piperazine with diphenylmethyl and ethoxyacetate groups

Key Observations :

  • Piperazine vs.
  • Amine Substituents : The prop-2-en-1-amine group in the analog from introduces an unsaturated bond, which may influence conformational flexibility and metabolic stability compared to the saturated propan-2-amine in the target compound.
  • Functional Groups : Cetirizine derivatives (e.g., ethyl ester) demonstrate how bulky aromatic substituents on piperazine can shift applications toward antihistamine activity .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels to known bioactive molecules provide insights:

  • Piperazine-Containing Drugs : Compounds like BRL 15572 () and cetirizine () act on serotonin receptors and histamine receptors, respectively. This suggests that the piperazine-ethyl-amine scaffold may confer affinity for G-protein-coupled receptors (GPCRs) .
  • Psychoactive Analogs : N-Alkylpropan-2-amine derivatives (e.g., tryptamines in –9) exhibit CNS activity, implying that the target compound’s tertiary amine structure could influence neurotransmitter reuptake or receptor modulation .

Biological Activity

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The structural formula of this compound features a piperazine ring that is known for its versatility in pharmacological applications. The compound's lipophilicity and ability to form hydrogen bonds are crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that piperazine derivatives can act as agonists at dopamine receptors, particularly D2 and D3 receptors. For instance, studies have shown that certain piperazine compounds exhibit potent agonist activity, with EC50 values in the low nanomolar range. This suggests their potential use in treating conditions such as Parkinson's disease and schizophrenia due to their dopaminergic activity .

2. Antimicrobial Activity

Piperazine derivatives have also been studied for their antimicrobial properties. A series of compounds, including those similar to this compound, demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported were below 3.80 μM for some derivatives, highlighting their potential as anti-tuberculosis agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of piperazine derivatives:

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of piperazine derivatives, compounds were tested in animal models of Parkinson's disease. Results indicated that certain derivatives improved locomotor activity and exhibited antioxidant properties by chelating iron, which is implicated in oxidative stress related to neuronal degeneration .

Case Study 2: Antimycobacterial Activity

Another study focused on the antitubercular efficacy of piperazine-containing compounds against multidrug-resistant strains of Mycobacterium tuberculosis. The results showed that modifications to the piperazine structure significantly enhanced activity, with some compounds achieving over 90% inhibition at low concentrations .

Table 1: Biological Activity Summary of this compound Derivatives

Compound IDTargetActivity TypeEC50 (nM)MIC (μM)
Compound AD3RAgonist4.51N/A
Compound BD2RAgonist1.69N/A
Compound CMtbAntimicrobialN/A<3.80

The mechanisms through which this compound exerts its biological effects include:

Dopaminergic Modulation

The compound's interaction with dopamine receptors suggests a role in modulating neurotransmitter systems involved in mood regulation and motor control.

Antimicrobial Action

The structural features of piperazine derivatives facilitate interactions with bacterial enzymes and membranes, leading to disruption of cellular processes essential for bacterial survival.

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